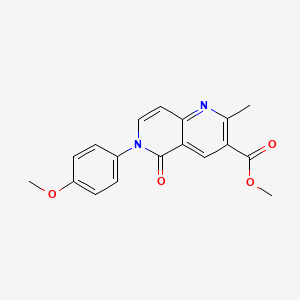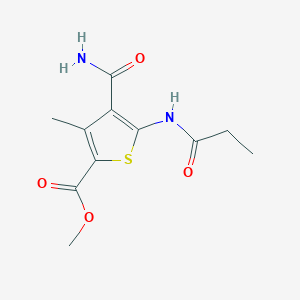![molecular formula C13H14N6O2 B5021093 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B5021093.png)
2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine
概要
説明
2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a nitropyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine precursor. The nitropyridine group is introduced through a nitration reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or nucleic acids .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a nitropyridine group.
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group instead of a nitropyridine group.
Uniqueness
The presence of the nitropyridine group in 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. This distinguishes it from other similar compounds that lack this functional group .
特性
IUPAC Name |
2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-19(21)11-2-3-12(16-10-11)17-6-8-18(9-7-17)13-14-4-1-5-15-13/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODRSYBSOZPUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)
![1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5021032.png)



![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B5021053.png)

![2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE](/img/structure/B5021070.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021084.png)
![8-methoxy-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5021102.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)
![N-[3-(2-tert-butyl-4-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5021111.png)
![(2E)-3-[(4-bromophenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B5021120.png)
